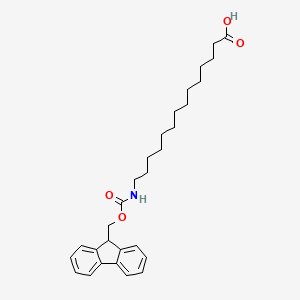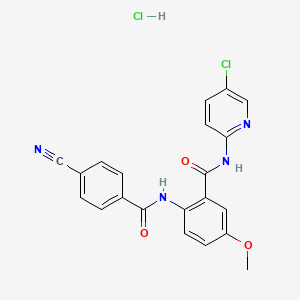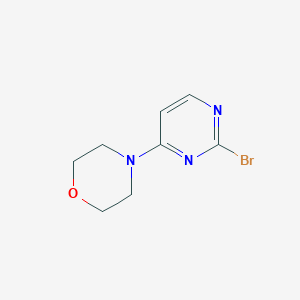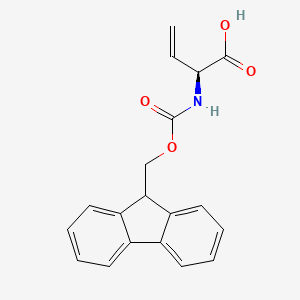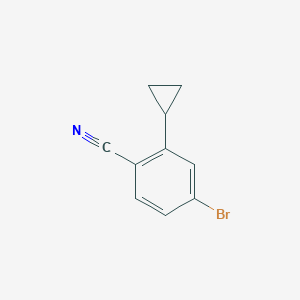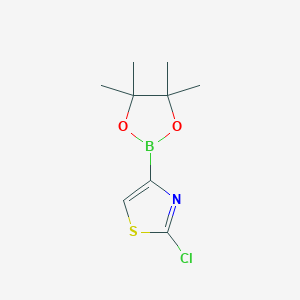
1,2,3-Tribromo-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tribromo-4-iodobenzene (1,2,3-TBIB) is an organobromine compound with a wide range of applications in fields such as organic synthesis, analytical chemistry, and materials science. It is a colorless solid that is soluble in organic solvents, such as chloroform and dichloromethane. It is also a strong oxidizing agent, which makes it useful for a variety of chemical reactions. 1,2,3-TBIB has been studied for its potential as a catalyst in organic synthesis, as well as for its potential applications in the field of analytical chemistry.
Scientific Research Applications
1,2,3-Tribromo-4-iodobenzene has been studied for its potential use as a catalyst in organic synthesis. It has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
This compound has also been studied for its potential use in analytical chemistry. It has been used as a reagent in the determination of halides and other halogenated compounds. It has also been used as a reagent in the determination of trace metals.
Mechanism of Action
1,2,3-Tribromo-4-iodobenzene is an oxidizing agent, meaning it can oxidize other molecules. The mechanism of action of this compound is not fully understood, however, it is believed that it can oxidize molecules by abstracting electrons from them. This process is known as “electron transfer” and is the basis for many chemical reactions.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic to humans or animals, nor is it known to be an irritant.
Advantages and Limitations for Lab Experiments
The main advantage of 1,2,3-Tribromo-4-iodobenzene is its high reactivity, which makes it useful for a variety of chemical reactions. It is also relatively inexpensive, which makes it a cost-effective reagent for laboratory experiments.
The main limitation of this compound is its tendency to react with other molecules, which can lead to unwanted side reactions. It is also sensitive to light and air, and should be stored in a dark, airtight container.
Future Directions
1. Further research into the mechanism of action of 1,2,3-Tribromo-4-iodobenzene and its potential applications in organic synthesis.
2. Further research into the potential applications of this compound in analytical chemistry.
3. Further research into the potential applications of this compound in materials science.
4. Further research into the potential environmental and health impacts of this compound.
5. Further research into the potential use of this compound as a catalyst for the synthesis of pharmaceuticals.
6. Further research into the potential use of this compound in the production of polymers and other materials.
7. Further research into the potential use of this compound in the production of dyes and pigments.
8. Further research into the potential use of this compound in the production of food additives.
9. Further research into the potential use of this compound in the production of fuels and fuel additives.
10. Further research into the potential use of this compound in the production of cosmetics and personal care products.
Synthesis Methods
1,2,3-Tribromo-4-iodobenzene can be synthesized by the reaction of 1,2,3-tribromobenzene with iodine in aqueous solution. The reaction is carried out at room temperature and is complete in a few hours. The reaction is as follows:
1,2,3-tribromobenzene + I2 → this compound
The reaction is catalyzed by the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction can also be carried out in the presence of an acid, such as hydrochloric acid or sulfuric acid.
properties
IUPAC Name |
1,2,3-tribromo-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCZHKVECFTAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)Br)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

